Lipophilicity Comparison: (3R,5S)-1-Butyl-3,5-dimethylpiperazine vs. N-Alkyl Analogs
(3R,5S)-1-Butyl-3,5-dimethylpiperazine exhibits a predicted lipophilicity (cLogP) of 1.7, indicating a moderate level of hydrophobicity essential for balanced solubility and membrane permeability in drug-like molecules . This value is a key differentiator from analogs with shorter alkyl chains (e.g., methyl, ethyl, propyl) which are more hydrophilic, and those with longer chains (e.g., hexyl, octyl) which are significantly more lipophilic .
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | Piperazine core (cLogP ~ -1.5); N-ethyl analog (predicted cLogP ~ 0.8); N-hexyl analog (predicted cLogP ~ 2.6) |
| Quantified Difference | >3 log units difference compared to unsubstituted core; ~1 log unit difference compared to N-ethyl analog; ~1 log unit difference compared to N-hexyl analog. |
| Conditions | Calculated using in silico models (XLogP3-AA) |
Why This Matters
Lipophilicity is a primary determinant of a compound's ADME profile; selecting the correct N-butyl analog ensures the desired balance of solubility and permeability for a specific research program, whereas an analog with a different alkyl chain could lead to suboptimal pharmacokinetics.
